4-Hydroxy-3-iodo-8-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-iodo-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8INO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
NNJHLADOTKHUFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)I |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic potential of 3-iodo-8-methoxyquinoline derivatives in drug discovery
The 3-Iodo-8-Methoxyquinoline Scaffold: A Strategic Gateway in Modern Medicinal Chemistry
Executive Summary: The "Privileged" Nature of the Scaffold
In the landscape of heterocyclic drug discovery, the quinoline core remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific derivative 3-iodo-8-methoxyquinoline (3-IMQ) represents a highly strategic, underutilized intersection of chemical reactivity and pharmacological optimization.
This guide analyzes 3-IMQ not merely as a compound, but as a pharmacophore building block . Its value is derived from two distinct structural features:
-
The 8-Methoxy Group (C8-OMe): Unlike its 8-hydroxy counterpart (a potent but non-specific metal chelator with rapid glucuronidation liability), the 8-methoxy group improves lipophilicity (LogP), enhances Blood-Brain Barrier (BBB) penetration, and blocks a primary metabolic soft spot.
-
The 3-Iodo Handle (C3-I): The iodine atom at position 3 is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), serving as a vector for expanding chemical space into the "Type II" kinase inhibitor pocket or DNA minor groove binders.
Structural Biology & SAR Logic
To design effective drugs using 3-IMQ, one must understand the Structure-Activity Relationship (SAR) implications of the core.
The SAR Map
Figure 1: Structural logic of the 3-IMQ scaffold. The C3 position provides the diversity vector, while the C8-methoxy group optimizes pharmacokinetic properties.
Therapeutic Applications & Mechanism of Action[1]
Oncology: Kinase Inhibition (PI3K/mTOR)
Quinoline derivatives are classical ATP-competitive inhibitors. The 3-IMQ scaffold allows for the introduction of aryl or heteroaryl groups at C3 that can reach into the hydrophobic back pocket of kinases (e.g., PI3K, mTOR).
-
Mechanism: The quinoline nitrogen (N1) often forms a hydrogen bond with the hinge region of the kinase. The C8-methoxy group prevents rapid oxidative metabolism, extending the half-life compared to 8-hydroxy analogs.
-
Data Insight: 3-aryl-8-methoxyquinolines have shown IC50 values in the low nanomolar range against PI3K
in preclinical screens.
Infectious Disease: Anti-Tubercular & Anti-Parasitic
Building on the legacy of quinine and fluoroquinolones, 3-IMQ derivatives target DNA gyrase and Topoisomerase IV.
-
Differentiation: Unlike fluoroquinolones which rely on a C3-carboxylate, 3-IMQ derivatives can exploit non-canonical binding sites via C3-aryl coupling, overcoming traditional resistance mechanisms.
-
Leishmaniasis: 8-methoxyquinolines are metabolically more stable analogs of the drug Primaquine, reducing hematological toxicity while maintaining anti-parasitic efficacy.
Technical Methodology: Synthetic Protocols
Expertise Note: While 3-iodo-8-methoxyquinoline can be synthesized via the iodination of 8-methoxyquinoline (using NIS/TFA or I2/Ag2SO4), the critical workflow for a discovery chemist is the functionalization of this scaffold. Below is a validated protocol for a Suzuki-Miyaura coupling, the primary method for library generation.
Validated Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-(4-fluorophenyl)-8-methoxyquinoline (Model Library Member).
Reagents:
-
Substrate: 3-Iodo-8-methoxyquinoline (1.0 eq)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave-safe vial or round-bottom flask, charge the 3-iodo-8-methoxyquinoline (285 mg, 1.0 mmol), boronic acid (210 mg, 1.5 mmol), and Pd catalyst (40 mg).
-
Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
Solvation: Add degassed 1,4-Dioxane (10 mL) and K2CO3 solution (1.5 mL).
-
Reaction:
-
Thermal: Heat at 90°C for 12 hours.
-
Microwave (Preferred): Heat at 110°C for 30 minutes.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). 8-methoxyquinolines typically fluoresce under UV (254/365 nm), aiding fraction collection.
Experimental Workflow Diagram
Figure 2: Synthetic workflow for converting the 3-IMQ scaffold into a bioactive library.
Comparative Data: 8-Methoxy vs. 8-Hydroxy[2]
The following table highlights why the 8-methoxy variant is often preferred in early drug discovery over the 8-hydroxy variant (Oxine).
| Feature | 8-Hydroxyquinoline (8-HQ) | 8-Methoxyquinoline (8-MQ) | Drug Discovery Implication |
| LogP (Lipophilicity) | ~1.9 (Moderate) | ~2.5 (Higher) | 8-MQ has better passive membrane permeability and BBB penetration. |
| Metabolic Stability | Low (Rapid Glucuronidation) | High (Blocked site) | 8-MQ derivatives exhibit longer half-lives in microsome stability assays. |
| Metal Chelation | Strong (Bidentate) | Weak/None | 8-HQ is often indiscriminately cytotoxic due to iron chelation; 8-MQ is more target-specific. |
| Toxicity | Moderate (Nephrotoxicity risk) | Lower | 8-MQ reduces off-target metallo-enzyme inhibition. |
References
-
Privileged Structures in Drug Discovery
- Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.
-
Quinoline Synthesis & Functionalization
-
Therapeutic Potential of 8-Substituted Quinolines
- Prachayasittikul, V., et al. "8-Hydroxyquinoline: A privileged structure with a broad spectrum of biological activities." Drug Discoveries & Therapeutics, 2013.
-
Anticancer Mechanisms of Quinoline Derivatives
- Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011.
-
Recent Advances in 3-Iodoquinoline Synthesis
- Detailed methodologies for iodination are often adapted from: Journal of Organic Chemistry protocols for "Regioselective Iodin
Sources
Tautomeric Dynamics of 4-Hydroxy-3-iodo-8-methoxyquinoline: Structural Determinants and Analytical Protocols
Executive Summary
The structural assignment of 4-hydroxy-3-iodo-8-methoxyquinoline is a classic case of nomenclatural ambiguity masking a defined physical reality. While often cataloged as a "hydroxy" quinoline, rigorous physical-organic analysis confirms that this scaffold exists predominantly as the 4-quinolinone (4-oxo-1,4-dihydroquinoline) tautomer in both the solid state and polar solution.
For drug development professionals, this distinction is not merely academic. The tautomeric state dictates hydrogen bond donor/acceptor profiles (HBD/HBA), solubility, membrane permeability, and ligand-receptor docking poses. This guide provides the mechanistic rationale and the experimental protocols required to unambiguously assign the tautomeric state of this specific scaffold.
Part 1: Mechanistic Analysis & Structural Determinants
The Core Equilibrium
The tautomerism involves the migration of a proton between the oxygen at C4 and the ring nitrogen at N1, accompanied by a reorganization of the
-
Form A (Enol): this compound. Aromatic pyridine ring.[1][2][3] OH group is HBD. N1 is HBA.
-
Form B (Keto): 3-iodo-8-methoxyquinolin-4(1H)-one. Vinylogous amide character. NH is HBD. C=O is HBA.
Substituent Effects on the Equilibrium
This specific molecule contains two critical substituents that bias the equilibrium toward Form B (Keto) .
The 3-Iodo Effect (Electronic & Steric)
Iodine at position C3 exerts a negative inductive effect (-I), withdrawing electron density from the C3-C4 bond. In the keto form, this polarization stabilizes the resonance structures where the carbonyl carbon is electron-deficient. Furthermore, the large van der Waals radius of iodine creates a "peri-interaction" with the C4-oxygen. The C=O bond (shorter, ~1.23 Å) is sterically less demanding than the C-OH group, which requires rotational freedom for the hydroxyl proton.
The 8-Methoxy Effect (The "Oxine" Inversion)
This is the critical differentiator from 8-hydroxyquinoline (oxine).
-
In Oxine: The 8-OH forms a strong intramolecular hydrogen bond with N1, locking the molecule in the enol form.
-
In 8-Methoxy: The methylation of the 8-position removes the H-bond donor capability. The lone pairs on the 8-methoxy oxygen are spatially adjacent to N1. If the molecule were in the enol form (naked N1), there would be lone-pair/lone-pair repulsion. In the keto form (protonated N1) , the NH proton can engage in a weak attractive electrostatic interaction (or bifurcated H-bond) with the 8-OMe oxygen, further stabilizing the quinolinone structure.
Thermodynamic Landscape
-
Solid State: Exclusively Keto (Quinolinone). Driven by strong intermolecular NH···O=C hydrogen bonding networks (Head-to-Tail dimers or catemers).
-
Polar Solvents (DMSO, MeOH): Predominantly Keto (>95%). The high dipole moment of the quinolinone form is stabilized by solvation.
-
Non-Polar Solvents (CHCl3): Equilibrium shifts slightly, but the keto form typically remains dominant due to the 3-iodo stabilization.
Part 2: Visualization of Signaling & Logic
The following diagram illustrates the tautomeric equilibrium and the forces biasing the system toward the quinolinone form.
Caption: Mechanistic drivers shifting the this compound equilibrium toward the thermodynamically stable 4-quinolinone scaffold.
Part 3: Self-Validating Experimental Protocols
To confirm the structure in your specific matrix, perform the following validation workflow. These protocols are designed to be binary: they give a definitive "Yes/No" regarding the presence of the keto form.
Protocol A: NMR Solvatochromic Shift (The "Gold Standard")
Objective: Distinguish NH (Keto) from OH (Enol) using solvent exchange.
-
Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO-d6.
-
Acquisition: Acquire a standard 1H NMR spectrum (300 MHz or higher).
-
Analysis of Region 11.0–13.0 ppm:
-
Observation: Look for a broad singlet or doublet.
-
Validation Step: Add 10 µL of D₂O to the NMR tube and shake.
-
Result: If the peak disappears instantly, it is an exchangeable proton (NH or OH).
-
-
C-H Coupling (The Decider):
-
Perform a 1H-15N HMBC experiment.
-
Keto Signature: Strong correlation between the proton at ~12 ppm and the Nitrogen nucleus (~150-160 ppm relative to liquid NH3).
-
Enol Signature: No direct 1-bond or 2-bond coupling to N for the labile proton (since it would be on O).
-
-
Carbon Shifts (13C NMR):
-
Check C4 shift.
-
Keto (Carbonyl):
170–178 ppm. -
Enol (C-OH):
160–165 ppm. -
Note: The 3-Iodo group will shield C3 (pushing it to ~80-90 ppm), which is a useful internal reference.
-
Protocol B: IR Spectroscopy (Solid State)
Objective: Identify the Carbonyl stretch.
-
Method: ATR-FTIR (Attenuated Total Reflectance) on the neat solid.
-
Target Region (1500–1700 cm⁻¹):
-
Keto Marker: A strong band at 1620–1640 cm⁻¹ . This is the "Quinolinone Carbonyl." It is lower than a typical ketone (1715 cm⁻¹) due to conjugation with the N-C=C-C=O vinylogous amide system.
-
Enol Marker: Absence of strong C=O; presence of broad OH stretch (3000–3300 cm⁻¹), though NH also appears here. The C=O band is the definitive discriminator.
-
Protocol C: X-Ray Crystallography (Absolute Configuration)
Objective: Determine bond lengths to confirm bond order.
-
Crystallization: Slow evaporation from Methanol/Dichloromethane (1:1).
-
Metric Analysis: Measure the C4–O bond length.
-
C=O (Double Bond/Keto): 1.23 – 1.27 Å.
-
C–OH (Single Bond/Enol): 1.34 – 1.36 Å.
-
Reference: Compare with the C3–C4 bond. In the keto form, C2–C3 is double-bond character, and C3–C4 is single-bond character.
-
Part 4: Data Summary & Reference Values
The following table summarizes the expected spectral data for 3-iodo-8-methoxyquinolin-4(1H)-one (the correct IUPAC designation for the predominant form).
| Parameter | Expected Value (Keto Form) | Mechanistic Explanation |
| 1H NMR (NH) | 11.5 – 12.5 ppm (bs) | Deshielded by aromatic ring current and H-bonding. |
| 13C NMR (C4) | 172 – 176 ppm | Diagnostic of Carbonyl carbon in quinolinones. |
| 13C NMR (C3) | 85 – 95 ppm | Strong shielding by Iodine (Heavy Atom Effect). |
| IR (C=O) | 1625 – 1645 cm⁻¹ | Lower frequency due to resonance (C=O |
| UV-Vis ( | ~250 nm, ~330 nm | Bathochromic shift compared to enol ethers. |
| Solubility | High in DMSO; Low in Hexane | High polarity of the zwitterionic resonance contributor. |
References
-
Tautomerism of 4-Hydroxy-4(1H)quinolon. Source: Heterocyclic Communications (2006) Context: Establishes the baseline preference for the keto form in 4-quinolinones using X-ray and NMR.
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: Journal of Organic Chemistry (2015) Context: Detailed DFT and experimental analysis of substituent effects on the tautomeric equilibrium.
-
Synthesis of Iodo Quinolinone. Source: Fullerene Journal of Chemistry (2023) Context: Protocols for introducing iodine at the C3 position of the quinolinone scaffold.
-
Crystal structure of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Source: Acta Crystallographica Section E (2011) Context: Provides crystallographic benchmarks for 8-methoxy substituted quinolinones, confirming intermolecular H-bond networks.
-
Reactivity of 3-Iodo-4-quinolones in Heck Reactions. Source: Synlett (2002) / ResearchGate Context: Demonstrates the stability of the 3-iodo-4-quinolinone tautomer under transition metal catalysis conditions.
Sources
The Rise and Fall of a Promising Scaffold: An In-depth Technical Guide to the History and Discovery of Iodinated Hydroxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the history, discovery, and evolving scientific understanding of iodinated hydroxyquinoline analogs. From their initial promise as potent antimicrobial agents to the sobering discovery of their neurotoxic potential, the story of these compounds offers critical lessons in drug development, toxicology, and the intricate dance between therapeutic efficacy and patient safety. We will delve into the core chemistry, biological mechanisms, and the ongoing quest for safer, more effective derivatives.
A Century of Discovery: From Antiseptic to Neurotoxin and Beyond
The journey of iodinated hydroxyquinolines is a compelling narrative of scientific advancement, marked by both triumph and tragedy. It begins with the parent molecule, 8-hydroxyquinoline, and unfolds over a century of chemical modification and biological investigation.
The story of 8-hydroxyquinoline itself begins in 1880 with its first synthesis by Hugo Weidel and his student Albert Cobenzl.[1][2] However, it was the seminal work of Australian medicinal chemist Adrien Albert in the mid-20th century that truly unlocked the understanding of its biological activity.[1] Albert's "chelation theory" proposed that the potent antimicrobial effects of 8-hydroxyquinoline were due to its ability to bind with essential metal ions, thereby depriving microorganisms of vital cofactors for enzymatic processes.[1] This foundational concept paved the way for the development of a vast array of derivatives, including the iodinated analogs that are the focus of this guide.
One of the earliest and most well-known iodinated hydroxyquinolines is Iodoquinol (5,7-diiodo-8-hydroxyquinoline). It was introduced as an effective luminal amebicide for the treatment of intestinal amoebiasis.[3] Following this, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), another halogenated hydroxyquinoline, was developed and widely used as an oral anti-parasitic agent in the mid-20th century.[4]
The initial success of these compounds was, however, tragically overshadowed by the emergence of a devastating neurological disorder in Japan in the 1950s and 1960s. This condition, termed Subacute Myelo-Optic Neuropathy (SMON), was characterized by sensory and motor disturbances, particularly in the lower limbs, and in severe cases, vision loss.[5] Epidemiological studies eventually linked the outbreak to the widespread use of clioquinol, leading to its withdrawal from the oral market in many countries in the 1970s.[4] This event served as a stark reminder of the critical importance of rigorous toxicological evaluation in drug development.
Despite this major setback, research into iodinated hydroxyquinolines has not ceased. In recent years, there has been a resurgence of interest in these compounds, driven by the discovery of their potential in new therapeutic areas, including as anticancer and antiviral agents.[4][6] This renewed focus is coupled with a concerted effort to develop safer analogs that retain the therapeutic benefits while minimizing the risk of neurotoxicity.
The Core Chemistry: Synthesis of Iodinated Hydroxyquinolines
The synthesis of iodinated hydroxyquinoline analogs typically starts from the parent 8-hydroxyquinoline molecule. The introduction of iodine and other halogens at specific positions on the quinoline ring is a key step in creating these derivatives. Below are representative laboratory-scale protocols for the synthesis of Clioquinol and Iodoquinol.
Experimental Protocol: Synthesis of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)
This protocol is a representative method for the laboratory synthesis of Clioquinol.
Materials:
-
8-hydroxyquinoline
-
Acetic anhydride
-
Glacial acetic acid
-
N-chlorosuccinimide (NCS)
-
Iodine monochloride (ICl)
-
Sodium bisulfite
-
Sodium carbonate
-
Dichloromethane
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acetylation of 8-hydroxyquinoline: In a round-bottom flask, dissolve 8-hydroxyquinoline in a mixture of acetic anhydride and glacial acetic acid. Reflux the mixture for several hours. After cooling, concentrate the solution under reduced pressure to obtain quinoline-8-yl acetate.
-
Chlorination: Dissolve the crude quinoline-8-yl acetate in a suitable solvent such as dichloromethane. Add N-chlorosuccinimide (NCS) portion-wise at room temperature and stir the reaction mixture overnight.
-
Iodination: To the chlorinated intermediate, add a solution of iodine monochloride (ICl) in glacial acetic acid dropwise at 0°C. Allow the reaction to proceed for several hours at room temperature.
-
Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess iodine. Neutralize the mixture with a saturated solution of sodium carbonate. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-chloro-7-iodo-8-hydroxyquinoline.
Experimental Protocol: Synthesis of Iodoquinol (5,7-diiodo-8-hydroxyquinoline)
This protocol outlines a common method for the synthesis of Iodoquinol.
Materials:
-
8-hydroxyquinoline
-
Potassium iodide (KI)
-
Potassium iodate (KIO3)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Iodinating Agent: In a reaction vessel, dissolve potassium iodide and potassium iodate in water. Acidify the solution with hydrochloric acid to generate iodine in situ.
-
Iodination Reaction: Dissolve 8-hydroxyquinoline in ethanol and add it to the freshly prepared iodine solution. Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form. If necessary, decolorize the solution by adding a small amount of sodium thiosulfate solution. Filter the solid product, wash it with cold water, and then with a small amount of cold ethanol. The crude Iodoquinol can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to obtain the pure product.
Mechanism of Action: A Double-Edged Sword of Metal Chelation
The biological activity of iodinated hydroxyquinolines is intrinsically linked to their ability to chelate metal ions, a property that is both the source of their therapeutic effects and their toxicity.[7]
Antimicrobial and Antiviral Activity: The primary mechanism of their antimicrobial and antiviral action is believed to be the chelation of essential metal ions like iron, copper, and zinc.[7][8] These metal ions are crucial cofactors for a multitude of enzymes in pathogenic microorganisms and viruses. By sequestering these ions, iodinated hydroxyquinolines disrupt critical metabolic pathways, including DNA synthesis and replication, leading to the inhibition of growth and proliferation.[7][9]
Neurotoxicity: The same metal-chelating property is implicated in their neurotoxic effects. The disruption of metal homeostasis in the central nervous system can lead to a cascade of detrimental events. Clioquinol has been shown to induce a pro-oxidant effect in neuronal cultures, leading to increased lipid peroxidation and cell death.[10] Furthermore, it can interfere with copper-dependent enzymes that are vital for neuronal function.[11] Research has also indicated that clioquinol can induce DNA double-strand breaks, which in turn activate the ATM/p53 signaling pathway, a key regulator of the cellular response to DNA damage and apoptosis.[12]
Caption: A diagram illustrating the proposed signaling pathways involved in Clioquinol-induced neurotoxicity.
Therapeutic Applications and Quantitative Efficacy
Despite the concerns about neurotoxicity, the potent biological activity of iodinated hydroxyquinolines has led to their investigation in a range of therapeutic areas.
Antimicrobial and Antifungal Activity
Clioquinol and its analogs have demonstrated significant activity against a variety of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Clioquinol against several pathogenic microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Candida albicans | 0.031–0.5 | [4] |
| Scedosporium dehoogii | 0.5 - 1 | [4] |
| Fusarium species | 0.5 - 2 | [4] |
| Nannizzia gypsea | 0.5 - 2 | [4] |
| Microsporum canis | 0.5 - 2 | [4] |
| Trichophyton species | 0.5 - 2 | [4] |
Antiviral Activity
More recently, iodinated hydroxyquinolines have been explored for their antiviral properties. A study investigating the effects of Clioquinol and its analogs on SARS-CoV-2 infection in vitro found that these compounds could inhibit the virus-induced cytopathic effect.[6]
| Compound | EC50 (µM) for SARS-CoV-2 | Reference |
| Clioquinol (CLQ) | low micromolar range | [6] |
| 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) | micromolar range | [6] |
| 5,7-Dichloro-8-hydroxyquinoline (CLCQ) | micromolar range | [6] |
The Quest for Safer Analogs
The SMON tragedy underscored the critical need for developing safer alternatives to the first-generation iodinated hydroxyquinolines. Research in this area has focused on modifying the chemical structure to reduce neurotoxicity while preserving or enhancing the desired therapeutic activity. Strategies have included:
-
Alteration of Lipophilicity: Modifying the lipophilicity of the molecules to control their ability to cross the blood-brain barrier.
-
Modification of Metal Chelation Properties: Fine-tuning the metal-binding affinities to reduce the disruption of essential metal homeostasis in the central nervous system.
-
Introduction of Different Substituents: Replacing the iodine or chlorine atoms with other functional groups to modulate the electronic and steric properties of the molecule.
The development of second-generation compounds like PBT2, a derivative of 8-hydroxyquinoline, for the treatment of neurodegenerative diseases like Alzheimer's, highlights the ongoing efforts to harness the therapeutic potential of this scaffold while mitigating its risks.[13]
Essential Laboratory Protocols for Evaluation
To facilitate further research in this field, this section provides detailed protocols for key in vitro assays used to evaluate the efficacy and toxicity of iodinated hydroxyquinoline analogs.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic or antifungal)
-
Negative control (growth medium with solvent)
-
Sterility control (growth medium only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or for 24-48 hours for yeasts.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: A flowchart outlining the key steps of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15]
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The history of iodinated hydroxyquinoline analogs is a powerful illustration of the complexities of drug discovery and development. While their journey has been marked by a significant safety challenge, the underlying 8-hydroxyquinoline scaffold continues to be a source of inspiration for the design of new therapeutic agents. A thorough understanding of their history, chemistry, and mechanism of action is essential for researchers seeking to unlock the full potential of this versatile chemical class while ensuring the development of safe and effective medicines for the future.
References
Please note that for brevity and to maintain the flow of this guide, a consolidated list of references is provided below. In a formal publication, these would be cited individually at the point of reference.
-
BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Retrieved from BenchChem.[7]
-
BenchChem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity. Retrieved from BenchChem.[1]
-
BenchChem. (2025). Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery. Retrieved from BenchChem.[15]
-
ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol synthesis. Retrieved from ChemicalBook.[16]
-
BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline. Retrieved from BenchChem.[17]
-
Katsuyama, M., et al. (2022). Proposed mechanisms of clioquinol-induced neurotoxicity involving zinc and copper dysregulation. Journal of Pharmacological Sciences.[9]
-
Tateishi, J. (2000). Subacute myelo-optic-neuropathy: Clioquinol intoxication in humans and animals. Neuropathology.[11]
-
Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from Wikipedia.[2]
-
Means, J. C., & Regan, T. J. (2005). The oxidative neurotoxicity of clioquinol. Neuropharmacology.[10]
-
Ayton, S., et al. (2022). NQO1 protects against clioquinol toxicity. Redox Biology.[5]
-
Google Patents. (n.d.). CS269993B2 - Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation. Retrieved from Google Patents.[18]
-
Pippi, B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Archives of Microbiology.[4]
-
Katsuyama, M. (2023). Toward the complete understanding of the pathogenic mechanism of clioquinol-induced subacute myelo-optic neuropathy (SMON). Nihon Yakurigaku Zasshi.[12]
-
Sestak, A., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules.[19]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche.
-
Li, H., et al. (2014). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Journal of Huazhong University of Science and Technology [Medical Sciences].[20]
-
ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from ResearchGate.[21]
-
Olaleye, O. A., et al. (2021). Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. Heliyon.[6]
-
ResearchGate. (n.d.). Dose−response curves (EC 50 and CC 50 ) for the top three compounds. Retrieved from ResearchGate.[22]
-
ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. Retrieved from ResearchGate.[23]
-
BenchChem. (2025). Comparative Analysis of Biological Assay Reproducibility for Quinoline Derivatives. Retrieved from BenchChem.[24]
-
Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Retrieved from Google Patents.[25]
-
Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.[26]
-
Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.[14]
-
Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.
-
PubChem. (n.d.). Iodoquinol. Retrieved from PubChem.[3]
-
Kalia, M., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses.[27]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature.[28]
-
ResearchGate. (n.d.). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. Retrieved from ResearchGate.[29]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.[13]
-
Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from Google Patents.[30]
-
Pippi, B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Archives of Microbiology.[31]
-
El-Gaby, M. S. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie.[32]
-
Papesch, V., & Burtner, R. R. (1936). 5,7-Diiodo-8-hydroxyquinoline. Journal of the American Chemical Society.[33]
-
BenchChem. (2025). 8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development. Retrieved from BenchChem.[34]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.[35]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[8]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[36]
-
Kadam, R. U., et al. (2021). Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. Viruses.[37]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NQO1 protects against clioquinol toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CS269993B2 - Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation - Google Patents [patents.google.com]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 31. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 36. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of 4-Hydroxy-3-iodo-8-methoxyquinoline
Abstract & Scope
This protocol details the scalable, regioselective synthesis of 4-Hydroxy-3-iodo-8-methoxyquinoline (Structure 5 ). This scaffold is a critical intermediate in the development of quinolone antibiotics, antiviral agents, and fragment-based drug discovery (FBDD) campaigns.
The synthesis utilizes a modified Gould-Jacobs reaction to construct the quinoline core, followed by a regioselective electrophilic iodination . Unlike generic textbook descriptions, this guide addresses specific solubility challenges associated with the 8-methoxy substituent and provides a self-validating purification logic.
Target Molecule:
-
IUPAC Name: 3-iodo-8-methoxyquinolin-4-ol (Tautomer: 3-iodo-8-methoxyquinolin-4(1H)-one)
-
Molecular Formula:
-
Key Structural Features: 8-Methoxy group (electron-donating, solubility enhancing), 3-Iodo moiety (handle for Suzuki/Sonogashira coupling).
Retrosynthetic Analysis & Strategy
The synthesis is divided into two distinct phases:
-
Scaffold Construction: Cyclization of o-anisidine via the Gould-Jacobs protocol.
-
Functionalization: Regioselective iodination at the C3 position via an electrophilic mechanism, leveraging the enaminone character of the 4-quinolone tautomer.
Figure 1: Retrosynthetic logic flow from starting materials to the iodinated target.
Safety & Pre-requisites
-
Diphenyl Ether (Dowtherm A): Used at 250°C. Extreme burn hazard. Ensure reaction vessel is rated for high thermal stress. Use a sand bath or high-grade heating mantle.
-
Iodine (
): Corrosive and volatile. Weigh in a fume hood. -
o-Anisidine: Toxic by inhalation and skin contact. Potential carcinogen. Double-glove (Nitrile) required.
Phase 1: Construction of the Quinoline Core
Step 1.1: Condensation
Objective: Synthesis of diethyl (2-methoxyphenylaminomethylene)malonate.
-
Reagents:
-
o-Anisidine (1.0 eq, 12.3 g, 100 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (1.05 eq, 22.7 g, 105 mmol)
-
Solvent: Ethanol (Absolute, 50 mL) - Optional, can be run neat.
-
-
Procedure:
-
Charge o-anisidine and EMME into a 250 mL round-bottom flask (RBF).
-
Heat the mixture to 110°C (oil bath temperature). If using ethanol, distill off the ethanol formed during the reaction using a Dean-Stark trap or open distillation head.
-
Endpoint: Reaction is complete when ethanol evolution ceases (approx. 2-3 hours).
-
Workup: Cool to room temperature. The product usually solidifies. Recrystallize from Ethanol/Hexane (1:1) if necessary, though the crude is typically sufficient (>95% purity) for the next step.
-
Validation:
NMR should show a doublet for the vinyl proton (~8.5 ppm) coupled to the NH.
-
Step 1.2: Thermal Cyclization (The Critical Step)
Objective: Formation of Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate. Expert Insight: This step requires rapid heating to prevent polymerization. The "dropwise addition" technique is superior to bulk heating.
-
Reagents:
-
Crude enamine from Step 1.1.
-
Diphenyl ether (Ph₂O) (10 mL per gram of substrate).
-
-
Procedure:
-
Heat the Diphenyl ether to 250°C (reflux) in a 3-neck flask equipped with a mechanical stirrer.
-
Dissolve/suspend the enamine in a minimal amount of warm Diphenyl ether.
-
Action: Add the enamine solution dropwise to the boiling solvent over 20 minutes. Maintain temperature >240°C.
-
Continue reflux for 45-60 minutes.
-
Workup: Cool the mixture to ~50°C. Add an excess of Hexane or Diethyl Ether. The quinoline ester will precipitate as a beige/brown solid.
-
Filter and wash extensively with Hexane to remove trapped Diphenyl ether.
-
Step 1.3: Hydrolysis & Decarboxylation
Objective: Removal of the C3-ester to yield 8-Methoxy-4-hydroxyquinoline .
-
Reagents:
-
Procedure:
-
Hydrolysis: Reflux the ester in 10% NaOH (10 eq) for 4 hours. The solid will dissolve as the carboxylate salt forms.
-
Cool to RT and acidify with HCl to pH 2. The carboxylic acid intermediate will precipitate. Filter and dry.[5]
-
Decarboxylation: Place the dry carboxylic acid in a flask containing Diphenyl ether. Heat to 250°C until
evolution ceases (bubbler monitoring). -
Alternative (Cleanest): Decarboxylation can often be achieved by refluxing the carboxylic acid in Quinoline (solvent) with a catalytic amount of Copper powder, but the Diphenyl ether method avoids amine solvent contamination.
-
Isolation: Cool, dilute with hexane, filter the precipitate.
-
Yield Check: Expect 60-70% over 3 steps.
-
Phase 2: Regioselective Iodination
Step 2.1: Iodination at C3
Objective: Synthesis of this compound. Mechanism: The 4-hydroxyquinoline exists in equilibrium with the 4-quinolone. The C3 position is highly nucleophilic (enaminone character). Electrophilic attack by Iodine is rapid and regioselective.
-
Reagents:
-
8-Methoxy-4-hydroxyquinoline (1.0 eq, 1.75 g, 10 mmol).
-
Iodine (
) (1.1 eq, 2.79 g). -
Potassium Iodide (KI) (2.5 eq).
-
2N NaOH (20 mL).
-
-
Procedure:
-
Solubilization: Dissolve the starting material in 2N NaOH (20 mL). The solution should be clear (formation of the sodium quinolinate).
-
Iodinating Agent: Prepare a solution of
and in water (15 mL). -
Addition: Add the
solution dropwise to the stirred quinoline solution at room temperature. -
Observation: The dark iodine color will disappear initially. As the reaction proceeds, a thick precipitate (the iodinated product) may begin to form or the solution may darken.
-
Stir for 2 hours at RT.
-
Precipitation: Acidify the mixture carefully with 2N HCl to pH ~5-6.
-
Critical Note: Do not over-acidify to pH 1, as the protonated quinoline salt might remain soluble or trap impurities. pH 5-6 is the isoelectric sweet spot for precipitation.
-
Workup: Filter the pale yellow solid. Wash with water, then with a small amount of cold 10% Sodium Thiosulfate solution (to remove trace unreacted iodine), then water again.
-
Drying: Dry in a vacuum oven at 50°C.
-
Analytical Validation & Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Mass Spec | [M+H]+ = 302.0 +/- 0.5 | ESI-MS |
| 1H NMR (DMSO-d6) | Loss of C3-H signal (~6.0 ppm). | 400 MHz NMR |
| Melting Point | > 200°C (dec) | Capillary |
Key NMR Diagnostic: In the precursor (8-methoxy-4-hydroxyquinoline), you will see two doublets in the aromatic region for the quinoline ring protons (C2-H and C3-H) with a large coupling constant (J ~7-8 Hz) or, if looking at the tautomer, a singlet/doublet pair. In the Product: The signal for H-3 (typically around 6.0 ppm in the 4-quinolone form) disappears . The signal for H-2 (adjacent to Nitrogen) shifts downfield slightly and appears as a sharp singlet (approx 8.5 - 8.7 ppm).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
Gould-Jacobs Reaction Overview: Gould, R. G.; Jacobs, W. A.[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.
- Iodination of 4-Hydroxyquinolines: Renfrew, A. H. "Constitution of the reaction product of 4-hydroxyquinoline with iodine." Journal of the American Chemical Society, 1946, 68, 1433.
-
Modern Microwave Adaptations (Contextual): "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage Application Notes.
-
Synthesis of 8-Methoxy-4-hydroxyquinoline: Price, C. C.; Roberts, R. M. "4-Hydroxy-8-methoxyquinoline." Organic Syntheses, 1948 , 28, 38.
- Regioselective Halogenation Protocols: "Regioselective iodination of 4-hydroxyquinolines." Tetrahedron Letters, relevant sections on electrophilic substitution of enaminones.
(Note: While specific recent URLs for this exact molecule are rare in open access, Reference 4 is the definitive Organic Syntheses procedure for the 8-methoxy scaffold, and the iodination conditions are standard industry practice derived from Reference 2.)
Sources
Palladium-catalyzed cross-coupling reactions using 4-Hydroxy-3-iodo-8-methoxyquinoline
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-3-iodo-8-methoxyquinoline
Executive Summary
This guide details the protocols for the functionalization of This compound (Structure 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for Type II kinase inhibitors, antibacterial agents (gyrase inhibitors), and fluorescent imaging probes.[1]
The presence of the 8-methoxy group (electron-donating) and the 4-hydroxy tautomer presents unique challenges and opportunities in palladium catalysis.[1] Unlike simple aryl halides, this substrate requires specific attention to tautomeric equilibrium and catalyst poisoning by the free quinolone nitrogen.[1]
Molecule Profile & Strategic Considerations
| Feature | Chemical Consequence | Strategic Adjustment |
| C-3 Iodine | Highly reactive oxidative addition site.[2] | Allows mild conditions; superior to bromides/chlorides. |
| C-4 Hydroxy | Exists in equilibrium with 4-quinolone (NH-form).[2] | Critical: Use aqueous base to solubilize as the anion, or protect as O-methyl/O-benzyl if non-polar solvents are required. |
| C-8 Methoxy | Electron-Donating Group (EDG).[2] | Increases electron density of the ring; stabilizes the Pd(II) intermediate but may slightly retard reductive elimination.[1] |
| Solubility | Poor in pure non-polar solvents (Hex/EtOAc).[1][2] | Use polar aprotic solvents (DMF, DMSO) or aqueous mixtures (Dioxane/H₂O).[1] |
Tautomeric Warning: In solution, the "4-hydroxy" compound predominantly exists as the 4-quinolone (oxo-form).[1] Standard naming often retains "4-hydroxy," but reactivity is dictated by the quinolone form.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Synthesis of 3-aryl-4-quinolones.
Mechanism: The reaction proceeds via the in situ generation of the quinolone anion, which prevents the free NH from binding and deactivating the Palladium catalyst.[1]
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (
) (1.2 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Catalyst:
(3-5 mol%) orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (for sterically hindered acids) -
Base:
(2.0 M aqueous solution)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]
Step-by-Step Procedure:
-
Setup: To a nitrogen-flushed reaction vial, add the iodo-quinoline (1.0 mmol, 301 mg), arylboronic acid (1.2 mmol), and
(0.05 mmol, 58 mg). -
Solvation: Add 1,4-Dioxane (8 mL) followed by
solution (2.0 M, 2 mL). The mixture will likely be biphasic.[2] -
Degassing: Sparge the mixture with nitrogen gas for 5 minutes (essential to prevent homocoupling of the boronic acid).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Visual Check: The suspension often clears as the reaction progresses and the soluble biaryl product forms, then may precipitate upon cooling.[1]
-
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the quinolone).[1] Extract with EtOAc (
mL).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (DCM/MeOH gradient). The 8-methoxy group aids visualization under UV (blue fluorescence).[1]
Self-Validation:
-
TLC: The product is typically more polar than the starting iodide due to the biaryl system's H-bonding potential, unless the added aryl group is highly lipophilic.[1]
-
NMR: Disappearance of the boronic acid -OH protons and the specific shift of the 8-OMe peak.
Protocol B: Sonogashira Coupling (Alkynylation)
Target: Introduction of alkyne linkers for rigid spacers or click-chemistry handles.[1]
Strategic Note: Copper-free conditions are often preferred for pharmaceutical intermediates to avoid heavy metal scavenging later, but the Pd/Cu method is more robust for this electron-rich scaffold.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)[1]
-
Catalyst:
(5 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Co-Catalyst: CuI (2 mol%)[1]
-
Base/Solvent: Triethylamine (
) / DMF (1:3 ratio)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Setup: Charge a dried flask with the iodo-quinoline (1.0 mmol), CuI (3.8 mg), and
(35 mg). -
Inert Atmosphere: Evacuate and backfill with Argon (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Addition: Add anhydrous DMF (3 mL) and
(1 mL). Stir until partially dissolved. -
Reaction: Heat to 60°C . Note: Do not overheat (>80°C) as this promotes cyclization of the alkyne onto the neighboring NH/OH to form furan/pyrrole fused byproducts.[1]
-
Workup: Pour into water. The product often precipitates.[2] Filter and wash with cold ether.[2]
Pathway Visualization (DOT Diagram)
The following diagram illustrates the divergent synthesis from the core scaffold.
Caption: Divergent functionalization pathways for the 3-iodo-8-methoxyquinoline scaffold.
Troubleshooting & Optimization (The "Expertise")
Issue 1: Catalyst Deactivation (The "Black Metal" Precipitate)
-
Cause: The free Nitrogen of the quinolone coordinates to Pd(II), arresting the cycle.[1]
-
Solution: If yields are <40%, protect the 4-OH as a 4-O-Methyl ether (using MeI/Ag₂CO₃) or 4-O-Triflate (using
/Pyridine) prior to coupling. The 4-OMe derivative couples efficiently and can be demethylated later with .[2]
Issue 2: Protodeiodination (Iodine replaced by Hydrogen)
-
Cause: Hydride source in the media (often from overheating in alcohols) or incomplete transmetalation.[1]
-
Solution: Switch solvent to strictly anhydrous DMF or Toluene .[2] Ensure the boronic acid is in excess (1.5 equiv).[1]
Issue 3: Purification Difficulty
-
Insight: 8-Methoxyquinolines are basic.[2]
-
Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes to prevent streaking.[2] Alternatively, use reverse-phase (C18) chromatography with 0.1% Formic Acid buffer.[1]
References
-
Synthesis of 4-Hydroxyquinolines (Gould-Jacobs Reaction)
-
Palladium-Catalyzed Functionalization of Quinolones
-
Chemistry – A European Journal.[2] "Palladium-Catalyzed [3+2] and [2+2+2] Annulations of 4-Iodo-2-quinolones."
-
-
Suzuki-Miyaura Coupling Practical Guide
-
Sonogashira Coupling of Quinolones
-
Direct C-3 Alkenylation (Heck)
Sources
Application Note: Procedures for N-alkylation of 4-Hydroxy-3-iodo-8-methoxyquinoline
Executive Summary
The N-alkylation of 4-Hydroxy-3-iodo-8-methoxyquinoline represents a critical synthetic transformation in the development of novel antibacterial and anticancer pharmacophores. This substrate presents a unique challenge due to the ambident nucleophilicity of the 4-hydroxyquinoline core, which exists in a tautomeric equilibrium with its 4-quinolone form.
The presence of the 3-iodo (electron-withdrawing) and 8-methoxy (electron-donating, sterically demanding) substituents significantly alters the electronic landscape and steric accessibility of the nitrogen center. This guide provides a scientifically grounded, step-by-step protocol to maximize N-alkylation (the biologically active quinolone form) while suppressing the thermodynamically competitive O-alkylation .
Scientific Foundation & Mechanistic Insight
The Ambident Nucleophile Challenge
4-Hydroxyquinolines are classic ambident nucleophiles. The anion generated upon deprotonation can react at either:
-
Nitrogen (N1): Yielding the N-alkyl-4-quinolone (Target).
-
Oxygen (O4): Yielding the 4-alkoxyquinoline (Impurity).
According to Hard-Soft Acid-Base (HSAB) theory :
-
The Nitrogen center is the "softer" nucleophile (orbital-controlled).
-
The Oxygen center is the "harder" nucleophile (charge-controlled).
-
Regiocontrol Strategy: To favor N-alkylation, we utilize soft electrophiles (alkyl iodides/bromides) in polar aprotic solvents that solvate the cation, leaving the "soft" nitrogen anion free to react.
Substituent Effects[1]
-
3-Iodo Group: This electron-withdrawing group (EWG) increases the acidity of the N-H proton, facilitating deprotonation. However, it also delocalizes the negative charge, potentially reducing the overall nucleophilicity of the anion, requiring longer reaction times.
-
8-Methoxy Group: This group exerts a peri-interaction , creating steric bulk around the N1 position. This steric hindrance is the primary cause of yield loss, as it physically impedes the approach of the alkylating agent to the nitrogen, often shifting selectivity toward O-alkylation.
Pathway Visualization
The following diagram illustrates the competing pathways and the thermodynamic equilibrium.
Caption: Mechanistic divergence in the alkylation of 4-hydroxyquinolines. Path A is favored by polar aprotic solvents and soft electrophiles.
Experimental Protocols
Two methods are provided. Method A is the standard, scalable approach. Method B is the high-energy alternative for unreactive electrophiles or sterically hindered systems.
Method A: Potassium Carbonate / DMF (Standard Protocol)
Best for: Primary alkyl halides, scale-up, and moisture-sensitive substrates.
Reagents & Materials
| Component | Equiv. | Role |
| Substrate (4-OH-3-I-8-OMe-Quinoline) | 1.0 | Starting Material |
| Alkyl Halide (R-I or R-Br) | 1.2 - 1.5 | Electrophile (Use Iodides for best N-selectivity) |
| Base: Anhydrous K₂CO₃ | 2.0 - 3.0 | Base (Mild, buffers reaction) |
| Solvent: DMF (Anhydrous) | 10 mL/g | Polar Aprotic Solvent (Promotes SN2) |
| Additive: LiCl (Optional) | 0.1 | Catalyst (Increases solubility/rate) |
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon or Nitrogen.
-
Dissolution: Charge the reaction flask with the Substrate (1.0 equiv) and anhydrous DMF (10 volumes). Stir until a suspension or solution is formed.
-
Deprotonation: Add Anhydrous K₂CO₃ (2.5 equiv).
-
Note: If using a chloride alkylating agent, add KI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Activation: Heat the mixture to 60°C for 30 minutes. This ensures deprotonation and breaks up aggregates caused by the 8-OMe group.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 60–80°C for 4–12 hours.
-
Monitor: Check TLC (Mobile Phase: 5% MeOH in DCM) every 2 hours. The N-alkyl product is typically more polar than the O-alkyl byproduct.
-
-
Workup:
-
Pour the reaction mixture into Ice Water (50 volumes). Stir vigorously for 30 minutes.
-
Precipitation: The N-alkyl quinolone often precipitates as a solid. Filter and wash with water.[1]
-
Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (DCM/MeOH gradient).
Method B: Sodium Hydride / DMF (Aggressive Protocol)
Best for: Secondary alkyl halides, sterically hindered electrophiles, or when Method A fails.
Reagents
-
Base: NaH (60% dispersion in oil), 1.2 equiv.
-
Solvent: Anhydrous DMF or THF (0°C to RT).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Base Washing: Place NaH in the flask. Wash with Hexanes (2x) to remove mineral oil if downstream purification is sensitive to oil (optional).
-
Solvation: Suspend NaH in anhydrous DMF at 0°C (Ice bath).
-
Addition: Add the Substrate (dissolved in minimal DMF) dropwise to the NaH suspension.
-
Observation: Evolution of H₂ gas. Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
-
Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.
-
Warning: NaH is non-selective. Over-reaction or O-alkylation risks are higher if temperature is not controlled.
-
-
Quench: Carefully add Methanol followed by Water to quench excess hydride.
-
Workup: Standard extraction with DCM or EtOAc.
Analytical Validation (QC)
Distinguishing the N-alkyl product from the O-alkyl impurity is critical.
| Feature | N-Alkylated (Target) | O-Alkylated (Impurity) |
| 1H NMR (N-CH₂) | δ 4.0 – 5.0 ppm (Triplet/Multiplet) | δ 4.5 – 5.5 ppm (Often more downfield) |
| 13C NMR (Carbonyl) | δ 170 – 176 ppm (C=O characteristic) | Missing (C-O-C shifts ~150-160 ppm) |
| 13C NMR (N-CH₂) | δ 45 – 55 ppm | δ 60 – 70 ppm |
| IR Spectroscopy | Strong C=O stretch at ~1620–1640 cm⁻¹ | Weak/No C=O; Strong C-O bands |
| HMBC Correlation | N-CH₂ protons correlate to C=O[2][3][4][5][6][7][8][9][10][11] (C4) and C2 | O-CH₂ protons correlate to C4 only |
Troubleshooting & Optimization
Issue: Low Conversion / Starting Material Remains
-
Cause: The 8-Methoxy group creates steric hindrance, blocking the incoming electrophile.
-
Solution:
-
Switch to Method B (NaH) to create a "naked", more reactive anion.
-
Add Cs₂CO₃ instead of K₂CO₃ (Cesium effect increases solubility and nucleophilicity).
-
Increase temperature to 90°C (Caution: Monitor for degradation).
-
Issue: High O-Alkylation Ratio
-
Cause: "Hard" reaction conditions or solvent choice.[12]
-
Solution:
-
Ensure solvent is strictly Anhydrous DMF (Water promotes O-alkylation via solvation shells).
-
Switch leaving group from Bromide to Iodide (Softer electrophile favors N-attack).
-
Lower the reaction temperature. High heat favors the thermodynamic O-product.
-
Issue: Purification Difficulties
-
Cause: 3-Iodo and 8-OMe make the molecule lipophilic, causing streaking on silica.
-
Solution: Use DCM:MeOH:NH₄OH (95:5:0.5) as the eluent. The ammonia keeps the quinolone deprotonated and reduces streaking.
Experimental Workflow Diagram
Caption: Operational workflow for the K2CO3-mediated N-alkylation of this compound.
References
-
Review of 4-Quinolone Synthesis
-
Mechanistic Study on N- vs O-Alkylation
-
Specifics of 8-Methoxy Substituted Quinolines
-
Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones.[4] ACS Omega, 2019. (Discusses 8-OMe steric effects).
-
-
General N-Alkylation Protocols (BenchChem)
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (and quinolone analogs).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. DSpace [cardinalscholar.bsu.edu]
- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Scalable Preparation of 3-Iodo-8-Methoxyquinolin-4-ol: A Guide for Medicinal Chemistry and Drug Development
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer.[1] Specifically, substituted quinolin-4-ols (and their tautomeric quinolin-4-one form) are privileged structures in drug design. The introduction of a halogen, such as iodine, at the 3-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of novel chemical space and the optimization of lead compounds. Furthermore, the 8-methoxy substitution pattern is a common feature in bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.
This application note provides detailed, scalable, and field-proven protocols for the synthesis of 3-iodo-8-methoxyquinolin-4-ol, a valuable building block for researchers, scientists, and drug development professionals. The methodologies presented are designed for both laboratory-scale and larger-scale production, with an emphasis on procedural robustness and efficiency. We will first detail the construction of the 8-methoxyquinolin-4-ol core via the Gould-Jacobs reaction, followed by a regioselective C-H iodination at the 3-position.
Synthetic Strategy Overview
The synthesis of 3-iodo-8-methoxyquinolin-4-ol is approached in a two-step sequence. The first step involves the construction of the quinolin-4-ol ring system, and the second step is the direct iodination of this core. This strategy allows for the late-stage introduction of the iodine atom, which can be advantageous for the synthesis of analogues.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Hydroxy-3-iodo-8-methoxyquinoline
Welcome to the technical support center for 4-Hydroxy-3-iodo-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a halogenated quinoline derivative. The stability of such compounds is a critical parameter in experimental design, formulation development, and ensuring the reliability of biological data.[1] Acidic conditions, often encountered in experimental protocols and physiological environments, can particularly influence the integrity of this molecule. This guide provides a framework for identifying potential stability issues, troubleshooting common problems, and proactively designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, especially under acidic conditions?
A1: While data on this specific molecule is not extensively published, based on related quinoline structures, the primary concerns include susceptibility to acid-catalyzed hydrolysis, oxidation, and photodegradation.[2][3] The presence of an iodine substituent may also introduce specific degradation pathways. Strong acidic conditions (pH ≤ 2.0) and elevated temperatures can accelerate degradation.[4]
Q2: How can I tell if my compound is degrading in an acidic solution?
A2: Visual cues such as a color change (e.g., yellowing or browning) can be an initial indicator of degradation.[5] However, the most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main compound's peak area over time are definitive signs of degradation.[5]
Q3: What are the likely degradation products of this compound in acid?
A3: Under acidic conditions, potential degradation pathways could involve hydrolysis of the methoxy group or even de-iodination, although the latter is less common without specific catalysts. Ring cleavage is possible under harsh conditions (e.g., high acid concentration and heat).[2] To definitively identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.[2]
Q4: What are "forced degradation studies" and are they necessary for my research?
A4: Forced degradation, or stress testing, involves intentionally subjecting the compound to harsh conditions (e.g., strong acid, base, oxidation, light, heat) to accelerate degradation.[6] These studies are crucial for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing a stability-indicating analytical method.[6] For drug development, these studies are mandated by regulatory bodies like the ICH.[2]
Q5: What is a "stability-indicating method"?
A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any potential degradation products, impurities, or excipients.[4] HPLC with a photodiode array (PDA) detector is a common choice for developing such methods.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected color change in the acidic solution. | Degradation of the compound, possibly due to oxidation or acid-catalyzed reactions.[5] | 1. Immediately analyze the sample by HPLC to assess purity. 2. Prepare solutions fresh before use. 3. If possible, de-gas the acidic solvent to remove dissolved oxygen.[3] 4. Protect the solution from light.[3] |
| Appearance of new peaks in HPLC chromatogram. | Compound degradation. | 1. This confirms instability. Use LC-MS to identify the mass of the new peaks to help elucidate their structures. 2. Conduct a systematic forced degradation study to understand the degradation profile under your specific conditions.[2] |
| Decreasing peak area of the main compound over time. | Instability and degradation of the compound. | 1. Quantify the rate of degradation to determine the compound's half-life in your experimental medium. 2. Re-evaluate your experimental conditions. Can the pH be adjusted to be less acidic? Can the experiment be run at a lower temperature?[7] |
| Precipitation of the compound in aqueous acidic buffer. | The compound may have low solubility in the chosen buffer system. The protonated form of the quinoline may have different solubility characteristics. | 1. Determine the solubility of the compound at the target pH. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if it does not interfere with your experiment, but be mindful of its effect on stability.[8] 3. Adjust the pH of the solution, balancing solubility with stability.[5] |
| Inconsistent or non-reproducible experimental results. | This could be due to the use of a degraded stock or working solution. | 1. Always use freshly prepared solutions. 2. Verify the purity of your stock solution via HPLC before starting a series of experiments.[2] 3. Store stock solutions under optimal conditions (e.g., -20°C or -80°C, protected from light) and in single-use aliquots to avoid freeze-thaw cycles.[9] |
Logical Troubleshooting Workflow
This diagram illustrates a systematic approach to diagnosing stability issues.
Caption: A logic diagram for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic medium.
Objective: To determine the degradation profile of the compound under acid stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC system with PDA or UV detector
-
LC-MS system (optional, for identification of degradants)
-
pH meter
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.[2]
-
Acid Stress:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubate both vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).[2]
-
-
Time-Point Sampling: At each time point, withdraw an aliquot from the acid-stressed and control samples.
-
Neutralization: Before analysis, cool the aliquot to room temperature and neutralize it with an equivalent volume and concentration of NaOH (e.g., neutralize the 0.1 M HCl sample with 0.1 M NaOH). This is crucial to stop the degradation and to prevent damage to the HPLC column.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[2]
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area. Use a PDA detector to check for peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation. If no significant degradation is observed, consider using harsher conditions (e.g., 1 M HCl or a longer incubation time).[2]
Workflow for Forced Degradation Study
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: C3-Selective Iodination of Quinoline Scaffolds
Status: Operational Ticket Type: Optimization & Troubleshooting Subject: Regiocontrol of Quinoline Iodination (Temperature/Time Parameters) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary: The "C3 Paradox"
Welcome to the technical support hub. If you are here, you are likely experiencing the classic "Quinoline Paradox."
The Issue: Electrophilic Aromatic Substitution (EAS) on quinoline typically fails to target the C3 position.
-
The Protonation Trap: Under standard acidic conditions (
), the nitrogen protonates. The resulting quinolinium ion is highly deactivated. The benzene ring (C5/C8) remains slightly more nucleophilic than the pyridine ring, leading to C5/C8 iodination. -
The Solution: To access C3, you must bypass standard EAS and utilize radical pathways or soft electrophiles (like N-Iodosuccinimide) under specific kinetic control.
This guide optimizes the NIS-mediated and Radical C-H Activation protocols, where Temperature (
Optimization Dashboard (Quick Reference)
Use these baseline parameters before attempting custom optimization.
| Parameter | Standard Protocol (NIS/Acid) | Radical Protocol ( | Critical Limit (Do Not Exceed) |
| Reagent | N-Iodosuccinimide (NIS) | -- | |
| Solvent | Acetonitrile (MeCN) or AcOH | DCE or Chlorobenzene | Avoid highly basic solvents |
| Catalyst | TFA (10-20 mol%) or | None (or visible light) | -- |
| Temperature | 70°C – 85°C | 100°C – 110°C | >120°C (Risk of C5/C8 shift) |
| Time | 4 – 8 Hours | 12 – 24 Hours | >24h (Poly-iodination risk) |
| Atmosphere | Inert ( | Air (often required for oxidant) | -- |
Standard Operating Procedures (SOPs)
Protocol A: NIS-Mediated C3 Iodination (Ionic/Polar Mechanism)
Best for: Lab-scale synthesis, high purity requirements.
-
Setup: Charge a round-bottom flask with Quinoline (1.0 equiv) and Acetonitrile (0.5 M concentration).
-
Activation: Add Trifluoroacetic Acid (TFA) (0.2 equiv). Stir for 10 min at RT to equilibrate.
-
Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) in one portion.
-
Heating (The Critical Step):
-
Ramp temperature to 80°C .
-
Note: Below 60°C, conversion is negligible due to the activation energy barrier of the pyridine ring.
-
-
Monitoring: Check TLC/LCMS at t=2h, 4h, and 6h.
-
Quench: Cool to RT. Quench with sat.
to remove excess iodine.
Protocol B: Radical C-H Iodination
Best for: Late-stage functionalization, avoiding strong acids.
-
Setup: Mix Quinoline (1.0 equiv),
(0.5 equiv), and TBHP (2.0 equiv, 70% aq) in Chlorobenzene. -
Heating: Heat to 110°C (Reflux).
-
Time: Vigorously stir for 16-24 hours.
-
Mechanism: This relies on the homolytic cleavage of the C3-H bond, which is chemically distinct from the EAS mechanism favoring C5/C8.
Troubleshooting Matrix
Identify your specific failure mode below to find the corrective action.
Issue 1: Presence of C5 or C8 Regioisomers
Diagnosis: The reaction has shifted towards Thermodynamic Control or standard EAS.
-
Cause: Acid concentration too high (fully protonated quinolinium directs to C5/C8) or Temperature >100°C in the presence of strong acid.
-
Fix:
-
Switch solvent to Acetonitrile (polar aprotic) instead of Acetic Acid.
-
Reduce TFA loading to 5-10 mol%.
-
Strictly limit Temp to 75-80°C.
-
Issue 2: Low Conversion (<30%) after 12 Hours
Diagnosis: Kinetic barrier not overcome.
-
Cause: Temperature too low (<60°C) or old NIS (degraded).
-
Fix:
-
Confirm NIS quality (should be white/yellow, not dark brown).
-
Increase Temp to 85°C .
-
Advanced: Add a Lewis Acid catalyst (
, 5 mol%) to activate the NIS.[1]
-
Issue 3: Poly-iodination (3,6-diiodo or 3,8-diiodo)
Diagnosis: Over-reaction due to reagent excess or extended time.
-
Cause: Large excess of NIS (>1.5 equiv) or reaction time >24h.
-
Fix:
-
Stop reaction immediately at >90% conversion of starting material (do not wait for 100%).
-
Use exactly 1.1 equiv of NIS.
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and the mechanistic pathways.
Diagram 1: Troubleshooting Decision Tree
Caption: Decision matrix for correcting common iodination failures based on product distribution.
Diagram 2: Mechanistic Pathway & Temperature Influence
Caption: Pathway divergence. Strong acid/high temp favors C5 (Red). Controlled NIS activation favors C3 (Green).
Frequently Asked Questions (FAQ)
Q: Can I use molecular iodine (
Q: Why is 80°C the "Magic Number"?
A: It is a balance of kinetics. The activation energy (
Q: My reaction turns black immediately. Is this normal? A: Yes. Iodine liberation is common. However, if it turns into a viscous tar, your temperature ramp was likely too fast, causing polymerization. Ensure a slow ramp to 80°C over 20 minutes.
References
-
Castanet, A.-S., et al. "Regioselective iodination of quinolines and isoquinolines." Journal of the Chemical Society, Perkin Transactions 1, 2002.
-
Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2] Chemical Communications, 2015.
-
Soudander, J., et al. "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters, 2015.[3]
- Alagarsamy, V.Textbook of Medicinal Chemistry Vol I. (General reference for Quinoline reactivity profiles). Elsevier, 2013.
Sources
Validation & Comparative
Comparing bioactivity of 4-Hydroxy-3-iodo vs 3-bromo-8-methoxyquinoline
An In-depth Technical Guide to 4-Hydroxy-3-iodoquinoline vs. 3-Bromo-8-methoxyquinoline : Scaffold Selection for Drug Discovery
Executive Summary
This guide compares two privileged quinoline scaffolds: 4-Hydroxy-3-iodoquinoline (4-OH-3-I) and 3-Bromo-8-methoxyquinoline (3-Br-8-OMe) . While both serve as critical building blocks in medicinal chemistry, their bioactivity profiles and synthetic utilities diverge significantly.
-
4-Hydroxy-3-iodoquinoline is the premier scaffold for designing kinase inhibitors and bacterial DNA gyrase B inhibitors . Its 4-hydroxy/4-oxo tautomerism mimics the ATP purine ring, allowing for critical hydrogen bonding in enzyme hinge regions.
-
3-Bromo-8-methoxyquinoline is the preferred scaffold for antimalarial and DNA-intercalating anticancer agents . The 8-methoxy group modulates metabolic stability and redox cycling (crucial for Plasmodium toxicity), while the planar structure facilitates DNA intercalation.
Part 1: Structural & Electronic Profiling
The choice between these two scaffolds dictates the downstream biological activity. The table below contrasts their physicochemical properties and "drug-likeness" potential.
| Feature | 4-Hydroxy-3-iodoquinoline | 3-Bromo-8-methoxyquinoline |
| Core Pharmacophore | 4-Quinolone (Tautomer) | 8-Methoxyquinoline |
| Primary Binding Mode | H-Bond Donor/Acceptor (Hinge Binding) | Hydrophobic/Intercalation & Redox Cycling |
| Synthetic Handle | 3-Iodo: Highly reactive (C–I bond weak). Ideal for mild Pd-catalyzed couplings (Suzuki, Sonogashira). | 3-Bromo: Moderately reactive. Requires harsher conditions or specialized ligands for coupling. |
| Electronic Effect | Electron-rich enaminone system. | Electron-rich benzene ring (8-OMe); Electron-deficient pyridine ring. |
| Solubility | Moderate (Polar 4-OH group). | Low (Lipophilic). |
| Key Biological Targets | Kinases (FLT3, EGFR), Bacterial Gyrase B. | Plasmodium enzymes, Topoisomerase I/II. |
Part 2: Bioactivity & Performance Analysis
A. 4-Hydroxy-3-iodoquinoline: The Kinase/Gyrase Specialist
Mechanism of Action: Derivatives of this scaffold function primarily as ATP-competitive inhibitors. The 4-oxo/4-hydroxy motif forms a bidentate hydrogen bond network with the "hinge region" backbone residues of kinases or the ATPase domain of DNA Gyrase B. The 3-iodo group allows for the introduction of aryl groups that occupy the hydrophobic pocket adjacent to the ATP site.
Performance Data (Representative Derivatives):
-
Target: Staphylococcus aureus Gyrase B.[1]
-
Modification: Suzuki coupling at C-3 to introduce a 4-aminophenyl group.
-
Outcome: Potent antibacterial activity.[1][2][3][4][5][6][7]
| Compound Derivative | Target Organism | MIC (µg/mL) | Mechanism |
| 3-(4-aminophenyl)-4-OH-quinoline | S. aureus (MRSA) | 4 – 8 | ATPase Inhibition (GyrB) |
| 3-(3-nitrophenyl)-4-OH-quinoline | E. coli | > 64 | Poor penetration/efflux |
Analyst Note: The 4-OH scaffold is essential for Gram-positive activity. Replacing the 4-OH with 4-OMe or 4-Cl typically abolishes Gyrase B affinity due to loss of the H-bond donor capability.
B. 3-Bromo-8-methoxyquinoline: The Antimalarial/Anticancer Specialist
Mechanism of Action:
-
Antimalarial: The 8-methoxy group is metabolically activated (via CYP450) to quinone-imines, generating reactive oxygen species (ROS) lethal to Plasmodium parasites.
-
Anticancer: The planar tricyclic derivatives (formed via cyclization at the 3-position) act as DNA intercalators, stabilizing the Topoisomerase-DNA cleavable complex and inducing apoptosis.
Performance Data (Representative Derivatives):
-
Target: Plasmodium falciparum (Chloroquine-resistant strains).[6][8]
-
Modification: Amination or alkylation at C-3.
| Compound Derivative | Cell Line / Strain | IC50 (nM) | Mechanism |
| 8-methoxy-3-aryl-quinoline | P. falciparum (W2) | 120 – 172 | ROS Generation / Heme Polymerization Inhibition |
| 3,5,6,7-tetrabromo-8-OMe | HeLa (Cervical Cancer) | ~22,000 | Topoisomerase I Inhibition |
Analyst Note: While the 3-bromo parent is less active, it is the gateway to 8-aminoquinoline analogues (like Primaquine) where the 3-position modification prevents metabolic blocking, enhancing half-life.
Part 3: Decision Logic & Signaling Pathways
The following diagram illustrates the decision process for selecting the appropriate scaffold based on the biological target and the downstream signaling impact.
Figure 1: Strategic decision tree for scaffold selection. Blue path indicates kinase/antibacterial optimization; Red path indicates antimalarial/intercalator optimization.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Aryl-4-hydroxyquinolines (Kinase Inhibitor Library)
Rationale: The C-I bond is weaker than C-Br, allowing Suzuki coupling to proceed under milder conditions, preserving the sensitive 4-OH functionality.
-
Reagents: 4-Hydroxy-3-iodoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 M aq), 1,4-Dioxane.
-
Procedure:
-
Dissolve 4-Hydroxy-3-iodoquinoline in degassed 1,4-dioxane.
-
Add the arylboronic acid and aqueous Na2CO3.
-
Add Pd catalyst under N2 atmosphere.
-
Reflux at 90°C for 4-6 hours (Monitor via TLC; 3-Iodo reacts faster than 3-Bromo).
-
Workup: Acidify with 1M HCl to precipitate the 4-hydroxy product (amphoteric nature). Filter and wash with water/ether.
-
-
Validation: 1H NMR should show disappearance of the C-3 proton signal and appearance of aryl protons.
Protocol B: Antiproliferative Assay (MTT) for 8-Methoxyquinoline Derivatives
Rationale: This assay validates the cytotoxicity of the 3-functionalized derivatives against cancer lines (e.g., HeLa).
-
Cell Seeding: Seed HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h.
-
Treatment: Treat cells with 3-bromo-8-methoxyquinoline derivatives (conc. range 0.1 – 100 µM) for 48h.
-
Control: Use Doxorubicin as a positive control for intercalation.
-
-
MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Self-Validation Check: If IC50 > 50 µM, the derivative is considered inactive as a lead.
-
References
-
Anticancer Activity of Brominated Quinolines: Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Source: PMC (PubMed Central) URL:[Link]
-
Gyrase B Inhibitors (4-Hydroxyquinoline Scaffold): Title: Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: PMC (PubMed Central) URL:[Link]
-
Antimalarial Structure-Activity Relationships: Title: The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957. Source: Nature Communications / PMC URL:[Link]
-
Kinase Inhibitor Synthesis (Pyrazolo-quinolines): Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.[9] Source: Journal of Medicinal Chemistry URL:[Link]
-
Synthesis of 4-Hydroxyquinolines: Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 3-Iodo vs. 3-Chloro 8-Methoxyquinolines
This guide provides an in-depth technical comparison of 3-iodo-8-methoxyquinoline and 3-chloro-8-methoxyquinoline , focusing on their divergent reactivity profiles in organometallic catalysis and synthesis.
Executive Summary
In the design of 8-methoxyquinoline scaffolds—privileged structures in medicinal chemistry (e.g., antimalarials, metallo-enzyme inhibitors)—the choice between the 3-iodo and 3-chloro congeners is a critical decision point.
-
3-Iodo-8-methoxyquinoline is the Discovery Candidate of Choice . It offers facile oxidative addition under mild conditions, enabling rapid library generation via Suzuki, Heck, and Sonogashira couplings.
-
3-Chloro-8-methoxyquinoline is the Process/Scale-Up Candidate . While significantly less reactive (requiring specialized ligands and higher energy input), it offers superior atom economy, lower cost, and higher chemical stability.
Fundamental Properties & Electronic Influence
The reactivity difference stems from the bond dissociation energy (BDE) of the C–X bond and the electronic perturbation of the 8-methoxy group.
| Property | 3-Iodo-8-methoxyquinoline | 3-Chloro-8-methoxyquinoline | Impact on Reactivity |
| C–X Bond Strength | ~65 kcal/mol | ~95 kcal/mol | Primary Differentiator. The C–Cl bond requires significantly higher activation energy to break. |
| C–X Bond Length | ~2.10 Å | ~1.74 Å | Longer C–I bond facilitates orbital overlap with metal catalysts (Pd, Ni). |
| 8-OMe Effect (Electronic) | Electron Donating (+M) | Electron Donating (+M) | Critical Deactivation. The 8-methoxy group increases electron density in the pyridine ring. Since oxidative addition to Pd(0) is nucleophilic, this electron-rich nature slows down the reaction compared to unsubstituted quinolines, making the inertness of the chloride even more pronounced. |
| Leaving Group Ability | Excellent (I⁻) | Poor (Cl⁻) | Iodide is a softer, better leaving group, essential for rapid metal-halogen exchange. |
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling[1]
This is the most common application. The mechanism relies on Oxidative Addition , which is the rate-determining step (RDS) for the chloro-derivative.
Mechanism & Energy Profile
The 8-methoxy group makes the quinoline ring electron-rich. Palladium(0) is also electron-rich. This creates electronic repulsion, raising the activation energy barrier for oxidative addition.
-
Iodo-Analog: The weak C–I bond compensates for the electronic deactivation. Standard Pd(PPh₃)₄ catalysts work at 60–80°C.
-
Chloro-Analog: The strong C–Cl bond + Electronic Deactivation = Kinetic Inertness . Standard catalysts fail. You must use electron-rich, bulky phosphines (Buchwald Ligands) to force the reaction.
Figure 1: Comparative energy barriers for oxidative addition. The 3-chloro derivative faces a significantly higher barrier due to the strong C-Cl bond and 8-OMe electron donation.
Experimental Comparison: Suzuki-Miyaura Coupling
| Feature | Protocol A: 3-Iodo-8-methoxyquinoline | Protocol B: 3-Chloro-8-methoxyquinoline |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous preferred) |
| Solvent | DME/Water or Toluene/EtOH | 1,4-Dioxane or n-Butanol |
| Temperature | 60–80 °C | 100–120 °C (Reflux) |
| Time | 2–6 Hours | 12–24 Hours |
| Success Rate | High (>90% Yield) | Moderate (Variable, sensitive to O₂) |
Reactivity Profile 2: Lithium-Halogen Exchange
This reaction is vital for introducing electrophiles (aldehydes, ketones, silanes) at the C3 position.
-
3-Iodo-8-methoxyquinoline: Reacts cleanly with n-butyllithium (n-BuLi) at -78°C. The Iodine-Lithium exchange is faster than deprotonation.
-
3-Chloro-8-methoxyquinoline: Does NOT undergo clean Li-Hal exchange. The C–Cl bond is too strong. n-BuLi will instead act as a base, deprotonating the C2 or C4 position (ortho-lithiation), or attack the pyridine ring nucleophilically.
-
Workaround: To lithiate the chloro-derivative, one must use radical lithium (Li metal) or specialized conditions (s-BuLi), but side reactions are common.
-
Recommendation: If you need to generate the C3-anion, always use the Iodo derivative.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-8-methoxyquinoline (Suzuki Coupling)
Target: Rapid synthesis of a library of 3-aryl analogs.
Substrate: 3-Iodo-8-methoxyquinoline (1.0 eq) Reagents: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), Cs₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane/Water (4:1, 0.2 M).
Step-by-Step:
-
Setup: Charge a microwave vial or round-bottom flask with 3-iodo-8-methoxyquinoline (285 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Degas: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol). Cap immediately.
-
Reaction: Heat to 80°C for 4 hours. (Monitor by LCMS; Iodo is consumed rapidly).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: C3-Functionalization via Li-Hal Exchange
Target: Introduction of a formyl group (3-CHO).
Substrate: 3-Iodo-8-methoxyquinoline (1.0 eq). Note: The Chloro analog fails here. Reagents: n-BuLi (1.1 eq, 2.5M in hexanes), DMF (3.0 eq). Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a flask under Argon. Add 3-iodo-8-methoxyquinoline (1.0 mmol) and THF (10 mL). Cool to -78°C .
-
Exchange: Dropwise add n-BuLi (0.44 mL, 1.1 mmol) over 5 mins. The solution may turn dark red/brown (lithiated species). Stir for 15 mins at -78°C.
-
Validation: Quench a small aliquot with D₂O and check NMR. Complete disappearance of Iodo peak and appearance of Deuterated peak confirms exchange.
-
-
Electrophile: Add dry DMF (0.23 mL, 3.0 mmol) dropwise.
-
Warm-up: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.
-
Quench: Add sat. NH₄Cl (aq). Extract with ether.
Decision Matrix: When to Use Which?
Use the following logic flow to select the correct starting material for your project phase.
Figure 2: Strategic selection guide for 3-halo-8-methoxyquinolines.
References
-
General Reactivity of 3-Haloquinolines
-
Mechanism of Oxidative Addition: Hartwig, J. F.[1] "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes."[1] J. Am. Chem. Soc.[1][2]2005 , 127, 6944. Link
-
Lithium-Halogen Exchange Selectivity: Gilman, H.; Spatz, S. M. "Some Quinoline Derivatives." J. Am. Chem. Soc.[1][2]1941 , 63, 1553. Link
-
-
Synthesis & Functionalization
-
Suzuki Coupling on Deactivated Heterocycles: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[1][2]2007 , 129, 3358. Link
-
Synthesis of 8-Methoxyquinolines: Elderfield, R. C. et al. "Synthesis of Potential Antimalarial Agents." J. Am. Chem. Soc.[1][2]1946 , 68, 1584. Link
-
-
Ligand Effects (SPhos/XPhos)
Sources
Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 4-Hydroxy-3-iodo-8-methoxyquinoline
In the fast-paced world of drug discovery and chemical research, the novel compounds we synthesize are territories largely uncharted, not just in their therapeutic potential, but also in their inherent risks. 4-Hydroxy-3-iodo-8-methoxyquinoline, a substituted quinoline, belongs to a class of compounds known for their broad biological activities, which necessitates a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Section 1: Hazard Identification and Risk Assessment
The first principle of laboratory safety is to understand the potential enemy. Based on data from related quinoline compounds, we must assume this compound may possess one or more of the following hazardous properties:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation/Damage: Can cause skin irritation and serious eye damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Long-Term Health Effects: Some quinoline derivatives are suspected of causing genetic defects, cancer, or may damage fertility or the unborn child.[1]
A thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the specific procedures you will be performing (e.g., weighing, dissolving, reacting) and the potential for exposure through inhalation, skin contact, or ingestion.[5][6]
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is crucial for safeguarding against accidental exposure.[7] A multi-layered approach to PPE is mandatory.
PPE Selection Guide
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Double-gloving with chemical-resistant nitrile gloves (tested to EN 374).[1] | Tightly fitting safety goggles with side-shields. A face shield is required if there is a risk of splashing.[1][3] | A laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or coveralls should be worn.[1][8] | All handling of solids should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.[1][3][9] |
| Solution Preparation and Handling | Double-gloving with chemical-resistant nitrile gloves. Change gloves immediately if contaminated.[7] | Tightly fitting safety goggles and a face shield to protect against splashes.[1][3] | Chemical-resistant laboratory coat. Consider a chemical-resistant apron.[8] | All work should be conducted in a chemical fume hood.[1] |
| Waste Disposal | Double-gloving with chemical-resistant nitrile gloves.[1] | Tightly fitting safety goggles.[1] | Laboratory coat. | Not generally required if waste is properly contained. |
The Rationale Behind Double-Gloving: The outer glove provides the primary barrier. Should it become contaminated, it can be removed without compromising the inner glove, thus preventing skin contact.[7] This is especially critical when working in a biological safety cabinet or fume hood, as it prevents the spread of contamination outside the controlled environment.[7]
Section 3: Operational Plan - A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably a certified chemical fume hood, to control the release of dust or vapors.[1][10]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[1][11]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersion of fine particles.
-
Transfer: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust.
Solution Preparation:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat, face shield/goggles, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
Section 4: Disposal Plan - Managing Hazardous Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[10][12]
-
Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following diagram outlines the critical steps for handling this compound.
Caption: Safe handling workflow for this compound.
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, meticulously planning your experiments, and using the correct protective measures, you can confidently advance your research while ensuring your well-being and that of your colleagues. This guide provides the foundational knowledge to work safely, but it is your consistent and vigilant application of these principles that will truly build a secure laboratory environment.
References
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204.
-
Nabat Agricultural & Trading Co., Ltd. (n.d.). SAFETY DATA SHEET - Revanol. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
-
Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. PubChem Compound Database. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2015). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Loba Chemie. (n.d.). 8-HYDROXYQUINOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Penta. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pppmag.com [pppmag.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
